(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile
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Overview
Description
(E)-2-IMINO-2-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a cyano group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-IMINO-2-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, introduction of the trifluoromethyl group, and the final coupling with the cyano group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-2-IMINO-2-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
(E)-2-IMINO-2-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: It may have potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (E)-2-IMINO-2-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazonoyl cyanides and derivatives with morpholine and trifluoromethyl groups. Examples include:
- (E)-2-IMINO-2-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CHLORIDE
- (E)-2-IMINO-2-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL BROMIDE
Uniqueness
What sets (E)-2-IMINO-2-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H14F3N5O |
---|---|
Molecular Weight |
325.29 g/mol |
IUPAC Name |
(1E)-2-imino-2-morpholin-4-yl-N-[3-(trifluoromethyl)anilino]ethanimidoyl cyanide |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)10-2-1-3-11(8-10)20-21-12(9-18)13(19)22-4-6-23-7-5-22/h1-3,8,19-20H,4-7H2/b19-13?,21-12+ |
InChI Key |
ZVXWHWRRQYRGBN-RARWTCAYSA-N |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N/NC2=CC=CC(=C2)C(F)(F)F)/C#N |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=CC(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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